molecular formula C22H22BrNO2 B4592488 N-[(3-bromo-5-methoxy-4-phenylmethoxyphenyl)methyl]-3-methylaniline

N-[(3-bromo-5-methoxy-4-phenylmethoxyphenyl)methyl]-3-methylaniline

Cat. No.: B4592488
M. Wt: 412.3 g/mol
InChI Key: XLNQPVOAYKJLCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(3-bromo-5-methoxy-4-phenylmethoxyphenyl)methyl]-3-methylaniline is an organic compound that features a complex aromatic structure. This compound is characterized by the presence of bromine, methoxy, and phenylmethoxy groups attached to a benzene ring, along with a methylated aniline moiety. Such structural features make it a subject of interest in various fields of scientific research, including organic synthesis and medicinal chemistry.

Scientific Research Applications

N-[(3-bromo-5-methoxy-4-phenylmethoxyphenyl)methyl]-3-methylaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-bromo-5-methoxy-4-phenylmethoxyphenyl)methyl]-3-methylaniline typically involves multiple steps, starting from commercially available precursorsThe final step involves the coupling of the brominated intermediate with 3-methylaniline under suitable conditions, such as the presence of a base and a solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-[(3-bromo-5-methoxy-4-phenylmethoxyphenyl)methyl]-3-methylaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted anilines.

Mechanism of Action

The mechanism of action of N-[(3-bromo-5-methoxy-4-phenylmethoxyphenyl)methyl]-3-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and methoxy groups can influence its binding affinity and selectivity towards these targets. The compound may exert its effects through pathways involving oxidative stress, apoptosis, or inhibition of specific enzymes .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromophenyl)-3-methoxyaniline
  • N-(4-methoxyphenyl)-3-bromoaniline
  • N-methyl-4-bromo-3-methoxybenzamide

Uniqueness

N-[(3-bromo-5-methoxy-4-phenylmethoxyphenyl)methyl]-3-methylaniline is unique due to the specific arrangement of its functional groups, which can confer distinct chemical reactivity and biological activity compared to similar compounds. The combination of bromine, methoxy, and phenylmethoxy groups in a single molecule provides a versatile platform for further functionalization and exploration in various research fields .

Properties

IUPAC Name

N-[(3-bromo-5-methoxy-4-phenylmethoxyphenyl)methyl]-3-methylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22BrNO2/c1-16-7-6-10-19(11-16)24-14-18-12-20(23)22(21(13-18)25-2)26-15-17-8-4-3-5-9-17/h3-13,24H,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLNQPVOAYKJLCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NCC2=CC(=C(C(=C2)Br)OCC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(3-bromo-5-methoxy-4-phenylmethoxyphenyl)methyl]-3-methylaniline
Reactant of Route 2
Reactant of Route 2
N-[(3-bromo-5-methoxy-4-phenylmethoxyphenyl)methyl]-3-methylaniline
Reactant of Route 3
N-[(3-bromo-5-methoxy-4-phenylmethoxyphenyl)methyl]-3-methylaniline
Reactant of Route 4
Reactant of Route 4
N-[(3-bromo-5-methoxy-4-phenylmethoxyphenyl)methyl]-3-methylaniline
Reactant of Route 5
N-[(3-bromo-5-methoxy-4-phenylmethoxyphenyl)methyl]-3-methylaniline
Reactant of Route 6
Reactant of Route 6
N-[(3-bromo-5-methoxy-4-phenylmethoxyphenyl)methyl]-3-methylaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.